N-[(2,4-DICHLOROPHENYL)METHYL]-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENESULFONAMIDE
Overview
Description
N-[(2,4-DICHLOROPHENYL)METHYL]-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENESULFONAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-DICHLOROPHENYL)METHYL]-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-DICHLOROPHENYL)METHYL]-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound commonly use reagents like acids, bases, and organic solvents. The conditions for these reactions vary, but they often require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
N-[(2,4-DICHLOROPHENYL)METHYL]-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4-DICHLOROPHENYL)METHYL]-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Sulfonamides: A class of compounds known for their antimicrobial properties, often used in pharmaceuticals.
Uniqueness
N-[(2,4-DICHLOROPHENYL)METHYL]-N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]BENZENESULFONAMIDE is unique due to its specific chemical structure, which combines elements of both dichloroaniline and sulfonamide compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O3S/c25-21-11-10-20(23(26)14-21)16-28(32(30,31)22-8-2-1-3-9-22)17-24(29)27-13-12-18-6-4-5-7-19(18)15-27/h1-11,14H,12-13,15-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMOZYXIAIODAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN(CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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